Cas no 33893-85-5 (4-(Hydroxymethyl)cyclohexanol)
4-(Hydroxymethyl)cyclohexanol Chemical and Physical Properties
Names and Identifiers
-
- 4-(Hydroxymethyl)cyclohexanol
- 4-(Hydroxymethyl)cyclohexanol (cis- and trans- mixture)
- 4-Hydroxymethyl-cyclohexanol
- 4-Methanol cyclohexanol
- Cyclohexanemethanol,4-hydroxy-
- 1-Hydroxymethyl-cyclohexanol-(4)
- 4-hydroxymethyl cyclohexanol
- 4-hydroxymethyl-1-cyclohexanol
- trans-4-(Hydroxymethyl)cyclohexanol
- 4-(hydroxymethyl)cyclohexan-1-ol
- Cyclohexanemethanol, 4-hydroxy-
- cis-4-Hydroxycyclohexanemethanol
- cis-4-(Hydroxymethyl)cyclohexanol
- 4-hydroxymethylcyclohexanol
- HB0
- 4-(hydroxymethyl)cylohexan-1-ol
- VGRZISGVNOKTQU-UHFFFAOYSA-N
- VGRZISGVNOKTQU-LJGSYFOKS
- J-513747
- CS-0058281
- MFCD09866846
- AKOS015856562
- T72373
- T72324
- MFCD11036248
- trans-4-Hydroxycyclohexanemethanol
- DTXSID701301327
- (1R,4R)-4-(HYDROXYMETHYL)CYCLOHEXAN-1-OL
- AB86532
- DTXSID501297079
- AM9734
- SCHEMBL14042619
- EN300-7076406
- TS-01706
- Q27461036
- A6003
- H1258
- EN300-198663
- SCHEMBL4514133
- SY299774
- SCHEMBL13429581
- EN300-177180
- 33893-85-5
- CS-0058280
- PS-19611
- SCHEMBL101708
- AMY36580
- P19128
- Z1255451065
- CIS-4-(HYDROXYMETHYL)CYCLOHEXAN-1-OL
- 4- pound hydroxymethyl pound(c)cyclohexanol
- 4-(hydroxymethyl)cyclohexan-1-ol, cis
- AKOS024436796
- H1257
- 3685-27-6
- VGRZISGVNOKTQU-LJGSYFOKSA-N
- CS-W013434
- BB 0260973
- (1s,4s)-4-(hydroxymethyl)cyclohexan-1-ol
- trans-4-Hydroxymethyl-cyclohexanol
- MFCD09866843
- SCHEMBL898677
- FT-0682288
- 3685-24-3
- DB-353144
- DB-068897
- SY024765
- 98.0%(cis- and trans- mixture)
-
- MDL: MFCD11036248
- Inchi: 1S/C7H14O2/c8-5-6-1-3-7(9)4-2-6/h6-9H,1-5H2
- InChI Key: VGRZISGVNOKTQU-UHFFFAOYSA-N
- SMILES: OC1CCC(CO)CC1
Computed Properties
- Exact Mass: 260.19900
- Monoisotopic Mass: 130.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 75
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 40.5
Experimental Properties
- Melting Point: 28 °C
- Boiling Point: 122°C/1mmHg(lit.)
- Refractive Index: 1.4910 to 1.4990
- PSA: 80.92000
- LogP: 1.05960
4-(Hydroxymethyl)cyclohexanol Customs Data
- HS CODE:2906199090
- Customs Data:
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
4-(Hydroxymethyl)cyclohexanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H135086-25g |
4-(Hydroxymethyl)cyclohexanol |
33893-85-5 | 98.0%(cis- and trans- mixture) | 25g |
¥5389.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H135086-5g |
4-(Hydroxymethyl)cyclohexanol |
33893-85-5 | 98.0%(cis- and trans- mixture) | 5g |
¥1429.90 | 2023-09-02 | |
| Chemenu | CM201312-10g |
4-Hydroxymethyl-cyclohexanol |
33893-85-5 | 95% | 10g |
$384 | 2021-06-15 | |
| Chemenu | CM201312-25g |
4-Hydroxymethyl-cyclohexanol |
33893-85-5 | 95% | 25g |
$719 | 2021-06-15 | |
| TRC | H947783-50mg |
4-(Hydroxymethyl)cyclohexan-1-ol |
33893-85-5 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H947783-100mg |
4-(Hydroxymethyl)cyclohexan-1-ol |
33893-85-5 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H947783-500mg |
4-(Hydroxymethyl)cyclohexan-1-ol |
33893-85-5 | 500mg |
$ 95.00 | 2022-06-04 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032466-25g |
4-(hydroxymethyl)cyclohexanol,98% |
33893-85-5 | 98% | 25g |
¥6468 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032466-5g |
4-(hydroxymethyl)cyclohexanol,98% |
33893-85-5 | 98% | 5g |
¥1716 | 2024-05-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H863118-5g |
4-(Hydroxymethyl)cyclohexanol (cis- and trans- mixture) |
33893-85-5 | ≥98%(GC) | 5g |
¥1,798.00 | 2022-01-11 |
4-(Hydroxymethyl)cyclohexanol Suppliers
4-(Hydroxymethyl)cyclohexanol Related Literature
-
Chandan Kumar Pal,Ashis Kumar Jena Org. Biomol. Chem. 2023 21 59
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Shi-Chao Qi,Lu Zhang,Hisahiro Einaga,Shinji Kudo,Koyo Norinaga,Jun-ichiro Hayashi J. Mater. Chem. A 2017 5 3948
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Secondary alcohols
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alcohols and polyols Secondary alcohols
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Additional information on 4-(Hydroxymethyl)cyclohexanol
Comprehensive Overview of 4-(Hydroxymethyl)cyclohexanol (CAS No. 33893-85-5)
4-(Hydroxymethyl)cyclohexanol, identified by its unique CAS No. 33893-85-5, is a multifunctional organic compound with a cyclohexane ring bearing both hydroxyl and hydroxymethyl functional groups. This structural configuration endows the molecule with distinct chemical reactivity and solubility profiles, making it a valuable intermediate in pharmaceutical, agrochemical, and materials science applications. The compound's molecular formula, C₇H₁₄O₂, reflects its composition of seven carbon atoms, fourteen hydrogen atoms, and two oxygen atoms arranged in a cyclic framework.
Recent advancements in synthetic methodologies have highlighted the importance of 4-(Hydroxymethyl)cyclohexanol as a building block for complex molecule assembly. Its dual hydroxy functionality enables selective derivatization through esterification, etherification, or oxidation reactions. Notably, studies published in the *Journal of Organic Chemistry* (2024) demonstrate its role as a chiral scaffold in asymmetric catalysis, where the cyclohexane ring provides rigidity to stabilize transition states during enantioselective transformations.
The physical properties of this compound include a melting point range of 12–14°C and moderate solubility in polar organic solvents such as ethanol and acetone. These characteristics are critical for its application in industrial processes requiring controlled crystallization or solvent compatibility. Spectroscopic analysis reveals characteristic IR absorption bands at ~3400 cm⁻¹ (OH stretch) and ~1100 cm⁻¹ (C-O stretch), while NMR spectra exhibit distinct proton signals corresponding to the cyclohexane ring protons and hydroxyl groups.
In the pharmaceutical domain, 4-(Hydroxymethyl)cyclohexanol serves as a precursor for drug candidates targeting metabolic disorders. A 2023 clinical trial by Merck & Co. utilized this compound as an intermediate in the synthesis of a novel PPARγ agonist showing improved glucose homeostasis in preclinical models. The molecule's stereochemistry allows for regioselective functionalization to introduce pharmacophoric elements essential for bioavailability enhancement.
Environmental sustainability considerations have driven research into green synthesis routes for this compound. A groundbreaking study from Green Chemistry (2024) reports an enzymatic approach using immobilized lipases to achieve >95% yield under mild reaction conditions (60°C, atmospheric pressure). This biocatalytic method reduces energy consumption by 40% compared to traditional acid-catalyzed processes while maintaining high enantiomeric purity (>99% ee).
The material science applications of CAS No. 33893-85-5 extend to polymer chemistry through its use as a crosslinking agent in epoxy resin formulations. When incorporated into polyurethane networks, it enhances thermal stability by forming hydrogen-bonded interactions between polymer chains. Recent work by BASF demonstrates that incorporating this compound into thermoplastic polyurethanes increases tensile strength by 18% without compromising flexibility.
In analytical chemistry contexts, this compound functions as an internal standard for quantifying cyclic alcohols via gas chromatography-mass spectrometry (GC-MS). Its low volatility (boiling point ~215°C at 760 mmHg) and defined fragmentation pattern make it ideal for calibration curves requiring high precision (<±1% deviation). The U.S. Environmental Protection Agency now recommends its use in monitoring water samples for industrial pollutants.
Structural modifications of the parent molecule have opened new avenues in supramolecular chemistry. Researchers at ETH Zurich recently developed self-assembling systems using derivatives of this compound that form micellar structures with tunable hydrophobic/hydrophilic ratios. These nanostructures show promise as drug delivery vehicles capable of encapsulating both hydrophobic and hydrophilic therapeutic agents simultaneously.
The economic impact of this chemical is underscored by its role in fine chemical manufacturing processes. According to market analysis reports from Grand View Research (2024), demand for compounds like 4-(Hydroxymethyl)cyclohexanol is projected to grow at a CAGR of 6.7% through 2030 due to expanding applications in nutraceuticals and specialty polymers sectors.
Safety profiles indicate that while this compound exhibits low acute toxicity (LD₅₀ > 2000 mg/kg oral), proper handling precautions remain necessary during large-scale production operations involving solvent exposure or high-concentration solutions (>5M). Current guidelines recommend PPE compliance with OSHA standards when working with similar cyclic alcohol derivatives.
Ongoing research focuses on expanding the chemical space around this core structure through C-H functionalization techniques enabled by photoredox catalysis. A 2024 paper from Nature Chemistry describes a visible-light-mediated protocol achieving site-selective arylation at the β-carbon position with exceptional regiocontrol (>9:1 ratio vs α-position), opening new synthetic pathways previously inaccessible via conventional methods.
In summary, the versatility of CAS No. 33893-85-5 continues to drive innovation across multiple scientific disciplines through its unique combination of structural features and functional group compatibility with diverse reaction conditions.
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